Gamma-Cyclodextrin hydrate (γ-CD hydrate) is a cyclic oligosaccharide composed of eight α-(1,4)-linked glucopyranose units. [, , , , , ] It belongs to the cyclodextrin family, which are known for their ability to form host-guest inclusion complexes with a wide range of molecules. This unique property makes γ-CD hydrate a valuable tool in various scientific research fields.
Gamma-cyclodextrin is primarily sourced from starch through enzymatic processes involving cyclodextrin glucosyltransferase. This enzyme catalyzes the conversion of starch into cyclodextrins, with gamma-cyclodextrin being one of the three main types—alpha, beta, and gamma—based on the number of glucose units in their structure. Gamma-cyclodextrin is characterized by its larger cavity size compared to alpha and beta cyclodextrins, making it suitable for encapsulating larger molecules.
The synthesis of gamma-cyclodextrin can be achieved through several methods:
Gamma-cyclodextrin has a toroidal shape with a hydrophilic outer surface and a hydrophobic cavity that can accommodate guest molecules. The molecular formula is with a molecular weight of approximately 1,073 g/mol. The cavity size (approximately 4.7 Å in diameter) allows it to encapsulate molecules such as drugs or flavor compounds effectively.
Several analytical techniques are employed to characterize gamma-cyclodextrin:
Gamma-cyclodextrin participates in various chemical reactions, particularly in forming inclusion complexes with guest molecules. These reactions typically involve:
For example, one study demonstrated that gamma-cyclodextrin could enhance the solubility of poorly soluble compounds like Ginsenoside by forming stable inclusion complexes .
The mechanism by which gamma-cyclodextrin functions involves its ability to encapsulate guest molecules within its hydrophobic cavity. When a guest molecule enters this cavity:
Quantitative studies have shown that inclusion complexes can enhance bioavailability significantly; for instance, Ginsenoside's dissolution rate increased by over nine times when complexed with gamma-cyclodextrin .
Thermogravimetric analysis indicates that gamma-cyclodextrin loses water molecules at temperatures between 30 °C and 100 °C before decomposition begins around 313 °C .
Gamma-cyclodextrin has numerous scientific applications due to its unique properties:
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